Ethyl 2-(2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)thiazol-4-yl)acetate is a chemical compound known for its complex structure and potential applications in various fields of scientific research. This compound features an intricate assembly of functional groups, including an ethyl ester, a thiazole ring, and a benzofuran moiety, which contribute to its unique chemical behavior and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)thiazol-4-yl)acetate typically involves a multi-step process:
Benzofuran formation: This step involves creating the 2,2-dimethyl-2,3-dihydrobenzofuran moiety through cyclization reactions, often starting with suitable precursors such as 2,3-dihydroxybenzaldehyde.
Thiazole ring formation: The thiazole ring is formed by reacting an appropriate thioamide with a halogenated acetylene.
Coupling reactions: The final assembly of the compound involves coupling the benzofuran and thiazole fragments via acetamido linkage, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods: Industrial production may streamline these steps through optimization of reaction conditions such as temperature, pressure, solvents, and catalysts to maximize yield and purity. Advanced techniques like continuous flow synthesis might also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, particularly at the benzofuran ring or the thiazole moiety, leading to potential formation of quinones or sulfoxides.
Reduction: Reduction could occur at the ester or amido functionalities, possibly converting them into alcohols or amines.
Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the ethyl ester or acetamido groups, introducing new functionalities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Sodium methoxide, thionyl chloride (SOCl2)
Major Products: Oxidative products might include benzofuran quinones or thiazole oxides, while reductive transformations could yield primary alcohols or amines. Substitution reactions could introduce methoxy groups or other nucleophiles.
Scientific Research Applications
Ethyl 2-(2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)thiazol-4-yl)acetate finds applications in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in drug discovery.
Biology: Due to its potential biological activity, it is studied for its effects on cellular pathways and its interaction with biomolecules.
Medicine: Research explores its therapeutic potential, including anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)thiazol-4-yl)acetate is closely related to its molecular structure. Its interactions with molecular targets typically involve:
Binding to enzymes: It can inhibit or activate enzymes by interacting with their active sites.
Cell signaling pathways: It may modulate cell signaling pathways, impacting cell growth, differentiation, or apoptosis.
Molecular targets: Includes kinases, receptors, and ion channels, influencing various biochemical processes.
Comparison with Similar Compounds
2-(2-Acetamidothiazol-4-yl)ethyl benzoate: Lacks the benzofuran moiety, which could affect its reactivity and biological activity.
Ethyl 2-(2-amino-2-oxoethyl)thiazol-4-yl acetate: Differs in the substitution pattern, leading to different chemical behavior and applications.
This unique assembly of structural features makes Ethyl 2-(2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)thiazol-4-yl)acetate a subject of extensive scientific investigation.
There you go! This should give you a solid overview of this fascinating compound. Anything else specific you'd like to dive into?
Properties
IUPAC Name |
ethyl 2-[2-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-24-16(23)8-13-11-27-18(20-13)21-15(22)10-25-14-7-5-6-12-9-19(2,3)26-17(12)14/h5-7,11H,4,8-10H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKERGJQXBIZKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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